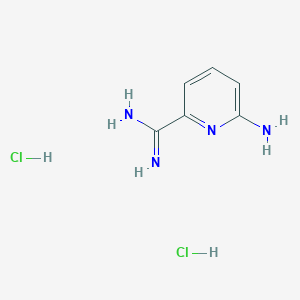

6-Aminopyridine-2-carboximidamide dihydrochloride

CAS No.: 1432679-10-1

Cat. No.: VC2577109

Molecular Formula: C6H10Cl2N4

Molecular Weight: 209.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1432679-10-1 |

|---|---|

| Molecular Formula | C6H10Cl2N4 |

| Molecular Weight | 209.07 g/mol |

| IUPAC Name | 6-aminopyridine-2-carboximidamide;dihydrochloride |

| Standard InChI | InChI=1S/C6H8N4.2ClH/c7-5-3-1-2-4(10-5)6(8)9;;/h1-3H,(H2,7,10)(H3,8,9);2*1H |

| Standard InChI Key | OBEYEYNJKKZYAU-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1)N)C(=N)N.Cl.Cl |

| Canonical SMILES | C1=CC(=NC(=C1)N)C(=N)N.Cl.Cl |

Introduction

6-Aminopyridine-2-carboximidamide dihydrochloride is a significant compound in medicinal chemistry and pharmacology, primarily recognized for its potential therapeutic applications, particularly in the treatment of neurological disorders. It belongs to the class of aminopyridines, known for enhancing neurotransmission. This compound is classified as an organic heterocyclic compound due to the presence of a nitrogen atom in its pyridine ring.

Synthesis Methods

The synthesis of 6-Aminopyridine-2-carboximidamide dihydrochloride typically involves starting from commercially available pyridine derivatives. The process requires the introduction of amino and carboximidamide functional groups onto the pyridine ring. Synthesis conditions such as temperature, pH, and reaction time must be carefully controlled to ensure high yields and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.

Mechanism of Action

6-Aminopyridine-2-carboximidamide dihydrochloride primarily acts by modulating neurotransmitter release in neuronal systems. It enhances synaptic transmission by blocking potassium channels, which prolongs action potentials and increases neurotransmitter release at synapses. This mechanism is particularly beneficial in conditions such as multiple sclerosis and other demyelinating diseases, where it helps improve nerve conduction velocity.

Research Findings and Applications

Research indicates that this compound has significant potential in treating neurological disorders. Its ability to enhance synaptic transmission makes it a promising candidate for improving cognitive functions and addressing neurological deficits associated with various diseases.

Safety and Handling

While specific safety data for 6-Aminopyridine-2-carboximidamide dihydrochloride is limited, handling of organic compounds generally requires caution. It is advisable to follow standard laboratory safety protocols, including the use of protective equipment and adherence to recommended handling procedures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume